(R)-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. It features a pyrrolidine ring substituted with a chloro and trifluoromethyl group, which are known for their biological activity and potential applications in pharmaceuticals. This compound is particularly noteworthy due to its structural characteristics that enhance its pharmacological properties.
The compound is classified under the category of organic compounds, specifically as a halogenated pyrrolidine. Its systematic name reflects its structural components, including a pyrrolidine base and specific halogen substituents. It can be sourced from various chemical suppliers and is often studied in the context of medicinal chemistry and agrochemical applications.
The synthesis of (R)-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride typically involves several key steps:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.
The molecular formula for (R)-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride is . The molecular weight is approximately 273.67 g/mol.
The structure features:
This configuration contributes to its unique chemical properties and biological activity.
(R)-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride can participate in various chemical reactions typical for halogenated compounds:
These reactions are vital for developing derivatives with enhanced or altered biological activities.
The mechanism of action for (R)-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride primarily relates to its interaction with biological targets:
Quantitative data on binding affinities and inhibition constants would provide further insights into its pharmacodynamics.
Relevant analyses such as spectroscopy (NMR, IR) and chromatography (HPLC) are employed to characterize purity and confirm structure.
(R)-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride has several potential applications:
The ongoing research into this compound continues to reveal new applications across different scientific fields.
The pyrrolidine ring delivers distinct physicochemical advantages over aromatic heterocycles or aliphatic carbocycles. Its non-planar structure enables exceptional spatial coverage, with a solvent-accessible surface area (SASA) of 258.8 Ų—significantly higher than planar scaffolds like pyrrole (236.3 Ų). This 3D character facilitates interactions with deep hydrophobic binding pockets in biological targets. The ring’s sp³-hybridized carbons and chiral centers (up to four stereogenic atoms) enhance molecular complexity, a key metric correlated with clinical success rates in drug development [8].
Table 1: Comparative Physicochemical Properties of Pyrrolidine vs. Related Scaffolds
Property | Cyclopentane | Pyrrole | Pyrrolidine |
---|---|---|---|
Dipole Moment (D) | 0.073 | 2.93 | 1.41 |
LogP | 3.00 | 0.75 | 0.46 |
Hydrogen Bond Donors | 0 | 1.0 | 1.0 |
Hydrogen Bond Acceptors | 0 | 0.5 | 1.5 |
Polar Surface Area (Ų) | 0 | 13.96 | 16.46 |
Aqueous Solubility (LogS) | -2.64 | -0.17 | 0.85 |
The pyrrolidine nitrogen acts as a versatile functionalization handle, enabling N-alkylation (as seen in the hydrochloride salt of the target compound) or incorporation into amide/urea linkages. In (R)-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride, the pyrrolidine is substituted at the C2 position with a disubstituted aromatic ring, creating a chiral center critical for enantioselective bioactivity. This structural motif mimics natural alkaloids like nicotine or bgugaine, which exploit the pyrrolidine scaffold for target engagement [8]. The pKa of the pyrrolidine nitrogen (~2.59) further supports salt formation (e.g., hydrochloride) for enhanced solubility, as utilized in this compound [1].
Halogen atoms serve as strategic bioisosteres in drug design, with chlorine and trifluoromethyl groups enabling precise modulation of electronic, steric, and hydrophobic properties. Chlorine’s electronegativity (3.16) and modest steric footprint make it ideal for enhancing target binding via halogen bonding or lipophilicity adjustments. Over 250 FDA-approved drugs contain chlorine, representing 15 therapeutic categories, with cardiovascular ($4.7B sales) and anti-infective ($9.5B sales) agents dominating the market [4].
Table 2: Therapeutic Prevalence of Chlorine-Containing FDA-Approved Drugs
Therapeutic Category | Sales (Billions) | Representative Chlorinated Drugs |
---|---|---|
Cardiovascular | $4.7 | Hydrochlorothiazide, Lozol |
Central Nervous System | $4.9 | Haloperidol, Sertraline |
Anti-Infectives | $9.5 | Chloramphenicol, Cefaclor |
Cytostatics | $12.7 | Melphalan, Chlorambucil |
Alimentary/Metabolism | $26.5 | Chlorpropamide, Domperidone |
The trifluoromethyl (-CF₃) group delivers three synergistic effects: extreme lipophilicity enhancement (πR = 0.88), strong electron-withdrawing character (σI = 0.39), and metabolic resistance due to C–F bond stability. These properties make it indispensable in kinase inhibitors (e.g., Alpelisib), GPCR modulators, and antimicrobials. In (R)-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride, the -CF₃ group at the 5-position of the phenyl ring creates a hydrophobic domain that enhances membrane permeability while the ortho-chloro substituent enables halogen bonding with protein targets [6]. Computational analyses confirm that -CF₃ groups increase binding affinity by 10-100× compared to methyl analogs in protease inhibitors, attributed to favorable van der Waals contacts and desolvation effects [6].
The (R)-configuration of this pyrrolidine derivative exemplifies the critical influence of stereochemistry on drug efficacy. The stereogenic carbon at position 2 of the pyrrolidine ring creates enantiomers with potentially divergent biological behaviors. Enantioselective proteins—particularly G-protein-coupled receptors (GPCRs) and ion channels—often exhibit >100-fold affinity differences between enantiomers [8].
Table 3: Enantiomer-Specific Properties of Chiral Pyrrolidine Pharmaceuticals
Drug Name | Target | (R)-Enantiomer Activity | (S)-Enantiomer Activity |
---|---|---|---|
Rolipram | PDE4 inhibitor | Active (IC₅₀ = 200 nM) | Inactive |
Saxagliptin | DPP-4 inhibitor | 10× more potent than (S) | Reduced activity |
Target Compound | Undisclosed | Pharmacologically active form | Presumed inactive/less active |
Synthesis of enantiopure (R)-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride demands chiral technologies like asymmetric hydrogenation, enzymatic resolution, or chiral pool synthesis from (R)-proline. The hydrochloride salt (CAS# 1391519-06-4) is supplied at ≥95% enantiomeric excess (ee) by specialty manufacturers like Key Organics Ltd., reflecting stringent quality requirements for pharmaceutical applications [3] [7]. Regulatory guidelines (FDA) require rigorous stereochemical characterization for such chiral small molecules due to potential differences in toxicity, metabolism, and efficacy between enantiomers. The pyrrolidine scaffold’s conformational rigidity also amplifies stereochemical effects—unlike flexible chains, ring systems lock substituents into specific orientations, maximizing enantioselective recognition [8].